Cas no 1259097-44-3 (3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide)
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1259097-44-3x500.png)
3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide
- Z877331820
- EN300-26597556
- AB01318791-02
- AKOS034648265
- 3,6-dichloro-N-[2-(prop-2-ynylcarbamoyl)phenyl]pyridine-2-carboxamide
- 1259097-44-3
- NCGC00323136-01
-
- Inchi: 1S/C16H11Cl2N3O2/c1-2-9-19-15(22)10-5-3-4-6-12(10)20-16(23)14-11(17)7-8-13(18)21-14/h1,3-8H,9H2,(H,19,22)(H,20,23)
- InChI Key: UFWOGEQZKALJES-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=C1C(NC1C=CC=CC=1C(NCC#C)=O)=O)Cl
Computed Properties
- Exact Mass: 347.0228320g/mol
- Monoisotopic Mass: 347.0228320g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 71.1Ų
3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597556-0.05g |
3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide |
1259097-44-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide Related Literature
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide
Introduction to 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide (CAS No. 1259097-44-3) and Its Emerging Applications in Chemical Biology
3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide (CAS No. 1259097-44-3) is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique molecular framework and promising biological activities. The compound features a pyridine core substituted with chloro and carboxamide functional groups, further modified by a phenyl ring carrying an acrylamide moiety. This distinctive architecture positions it as a versatile scaffold for the development of novel bioactive molecules.
The nomenclature of this compound provides critical insights into its chemical structure. The presence of chloro substituents at the 3 and 6 positions of the pyridine ring suggests potential for electron-withdrawing effects, which can modulate reactivity and binding interactions. The prop-2-yn-1-yl (propargyl) group introduces a terminal alkyne functionality, enabling further chemical modifications such as cross-coupling reactions, which are widely employed in drug discovery to diversify molecular libraries. Additionally, the carbamoylphenyl moiety at the N-position introduces a hydrogen bond acceptor capability, enhancing interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead candidate for therapeutic intervention. Studies indicate that the pyridine core exhibits favorable interactions with protein targets, particularly kinases and transcription factors, which are central to numerous disease pathways. The chloro substituents have been shown to improve binding affinity by engaging in halogen bonding with complementary residues in the active site. Furthermore, the acrylamide group serves as a handle for covalent inhibition strategies, a strategy that has gained prominence in targeted cancer therapies.
The emerging applications of this compound are particularly noteworthy in the context of oncology research. Preclinical studies have demonstrated that derivatives of this scaffold exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are overexpressed in various cancers. The ability of the propargyl group to undergo site-specific modifications allows for the introduction of photoreactive or fluorophoric tags, enabling real-time imaging of protein-protein interactions in cellular assays. This capability is crucial for validating drug candidates before advancing them to clinical trials.
Another compelling aspect of 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide is its potential as a tool compound for biochemical research. The presence of multiple reactive sites—such as the alkyne for click chemistry applications and the amide bond for proteolysis-targeting chimeras (PROTACs)—makes it an ideal candidate for generating probes that can dissect complex signaling networks. Recent publications have showcased its utility in developing inhibitors that selectively modulate post-translational modifications, such as phosphorylation and ubiquitination, which are critical regulatory events in cellular processes.
The synthesis of this compound presents unique challenges due to its intricate structure. However, advances in synthetic methodologies have made it more accessible than previously thought. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling between aryl halides and propargylboronic acids, have streamlined the construction of the phenyl-pyridine core. Additionally, modern techniques such as flow chemistry have enabled scalable production under controlled conditions, reducing batch-to-batch variability—a critical factor in pharmaceutical development.
In conclusion, 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide represents a promising candidate for further exploration in drug discovery and biochemical research. Its unique structural features offer multiple avenues for functionalization, making it adaptable to various therapeutic modalities. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly pivotal role in developing next-generation therapeutics that address unmet medical needs.
1259097-44-3 (3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide) Related Products
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)




